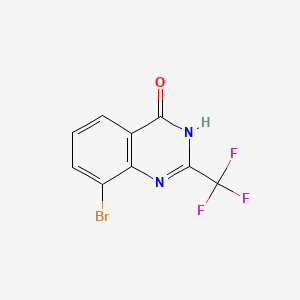![molecular formula C12H15FO B13521669 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol is a chemical compound with the molecular formula C12H15FO It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-fluoro-3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and methyl groups. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the fluoro group, which may influence its chemical properties and interactions.
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol: The position of the methyl group is different, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(3-4-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
InChI Key |
UTKJMCNCMMAROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)C(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


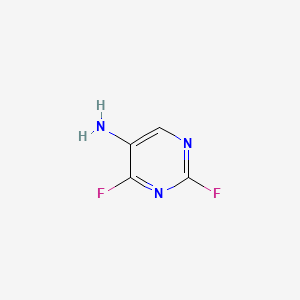
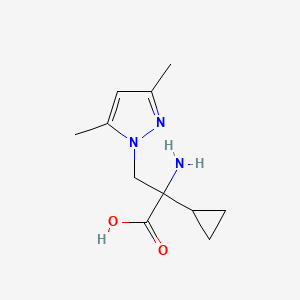

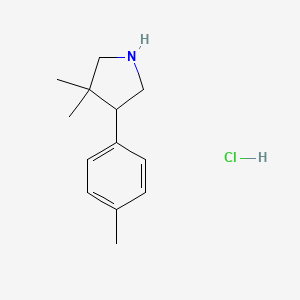
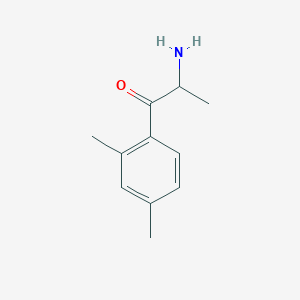
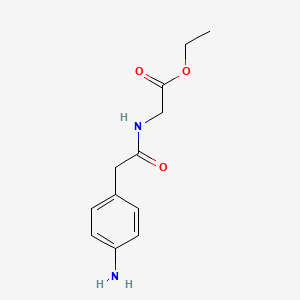

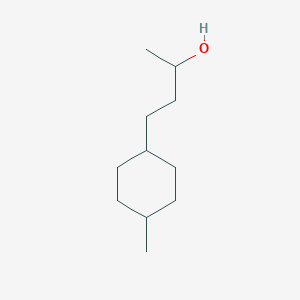
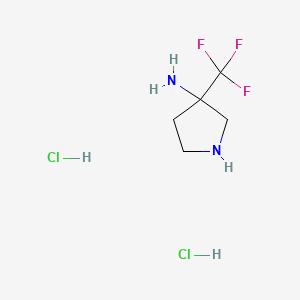


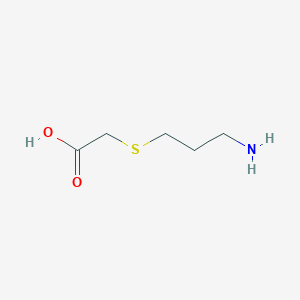
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
